molecular formula C9H18BrNO3 B1381421 tert-butyl N-(2-bromo-3-methoxypropyl)carbamate CAS No. 1541902-31-1

tert-butyl N-(2-bromo-3-methoxypropyl)carbamate

Cat. No.: B1381421
CAS No.: 1541902-31-1
M. Wt: 268.15 g/mol
InChI Key: NKTCECKIIYBAIT-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-3-methoxypropyl)carbamate: is a chemical compound with the molecular formula C9H18BrNO3 and a molecular weight of 268.15 g/mol . It is a carbamate ester, commonly used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Biological Activity

tert-butyl N-(2-bromo-3-methoxypropyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H16_{16}BrN1_{1}O3_{3}
  • Molecular Weight : 303.16 g/mol
  • Structure : The compound features a tert-butyl group, a carbamate moiety, and a bromo-methoxy substituted propyl chain.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylthiazoles containing tert-butyl groups have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. These compounds often demonstrate low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .

CompoundTarget PathogenMIC (µg/mL)
1aMRSA4
20C. difficile4
18E. coliModerate

The mechanism by which this compound exerts its effects is likely linked to its ability to penetrate bacterial membranes effectively due to its hydrophobicity and steric bulk. This property enhances its interaction with bacterial cell wall synthesis pathways, ultimately leading to cell lysis and death .

3. Pharmacokinetics and ADME Properties

Pharmacokinetic studies reveal that the compound is well-absorbed with high gastrointestinal absorption rates. It also exhibits favorable blood-brain barrier permeability, suggesting potential neuropharmacological applications. The compound acts as a substrate for certain cytochrome P450 enzymes (notably CYP1A2 and CYP2C19), which may influence its metabolism and efficacy in vivo .

ParameterValue
GI AbsorptionHigh
BBB PermeantYes
CYP InhibitionCYP1A2, CYP2C19
Log Kp (skin permeation)-5.35 cm/s
Log Po/w (iLOGP)2.88

Case Studies

Several studies have investigated the efficacy of related compounds in clinical settings:

  • Study on MRSA Infections : A recent clinical trial evaluated a series of carbamate derivatives against MRSA strains, demonstrating that certain modifications to the side chains significantly enhanced antibacterial activity while maintaining low toxicity profiles in human cell lines .
  • Toxicity Assessment : In vitro studies showed that compounds with similar structures maintained high cell viability (over 90%) in MCF-7 breast cancer cells at concentrations significantly above their MICs, indicating a favorable safety profile .

Properties

IUPAC Name

tert-butyl N-(2-bromo-3-methoxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTCECKIIYBAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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